2-(Benzylamino)-1-(4-chlorophenyl)ethanol
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Overview
Description
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is a chemical compound with the molecular formula C15H16ClNO. It is also known by other names such as Benzyl alcohol, p-chloro-α-methyl- and 4-Chlorophenylmethylcarbinol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an amino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), Thiols (e.g., NaSH)
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid
Reduction: 4-Chlorobenzylamine, 4-Chlorobenzyl alcohol
Substitution: 4-Chlorobenzyl halide, 4-Chlorobenzyl thiol
Scientific Research Applications
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes . Additionally, the compound can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, α-methyl-: This compound has a similar structure but lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
4-Chlorobenzyl alcohol: This compound is similar but lacks the amino group, which affects its reactivity and applications.
4-Chlorobenzylamine: This compound has a similar structure but lacks the hydroxyl group, influencing its chemical properties and uses.
Uniqueness
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is unique due to the presence of both the chlorine and amino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
6314-62-1 |
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Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
2-(benzylamino)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |
InChI Key |
APTMYAYREOUIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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